

Diphenyl chlorophosphate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diphenyl chlorophosphate	
Cat. No.:	B044717	Get Quote

An In-depth Technical Guide to the Solubility of **Diphenyl Chlorophosphate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate (DPCP), with the chemical formula C₁₂H₁₀ClO₃P, is an organophosphorus compound widely utilized as a versatile reagent in organic synthesis.[1][2] [3] It serves as a powerful phosphorylating agent, enabling the introduction of a diphenyl phosphate group into various organic molecules.[1] This reactivity is pivotal in numerous applications, including peptide synthesis, where it acts as a coupling agent, and in the synthesis of oligonucleotides and other biologically active molecules.[1][4][5] Given its role as a key intermediate in the pharmaceutical and polymer industries, a thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents, is essential for its effective handling, application in reaction chemistry, and process optimization. [1][6]

Physical and Chemical Properties

Diphenyl chlorophosphate is a clear, colorless to light yellow liquid with a pungent odor.[3] It is denser than water and is sensitive to moisture, with potential decomposition upon contact with water.[7][8]

Table 1: Physical Properties of **Diphenyl Chlorophosphate**

Property	Value	Reference(s)
CAS Number	2524-64-3	[2][9]
Molecular Formula	C12H10ClO3P	[2][3][8]
Molecular Weight	268.63 g/mol	[2][3][8]
Density	1.296 g/mL at 25 °C	[7][9]
Boiling Point	314-316 °C at 272 mmHg	[7][9]
Flash Point	>112 °C	[8]

Solubility Profile

Diphenyl chlorophosphate is generally soluble in a range of common organic solvents.[8] However, quantitative solubility data is not readily available in published literature. The following table summarizes the qualitative solubility information that has been reported. It is crucial to note that **diphenyl chlorophosphate** is reactive towards protic solvents such as alcohols and water.[3]

Table 2: Qualitative Solubility of **Diphenyl Chlorophosphate**

Solvent	Solubility	Reference(s)	Notes
Chloroform	Slightly Soluble	[7]	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[7]	
Dichloromethane	Soluble	[6][9]	Used as a solvent in synthesis.
Water	Insoluble, May Decompose	[3][7][8]	Reacts with water.
Alcohols	Incompatible	[3]	Reacts with alcohols.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid solute, such as **diphenyl chlorophosphate**, in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing.[10]

4.1 Materials

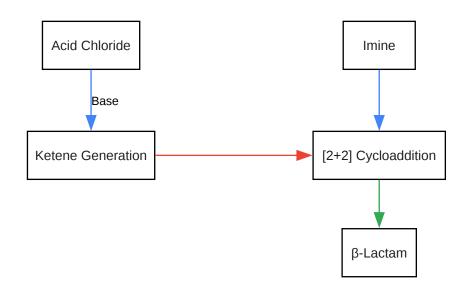
- · Diphenyl chlorophosphate
- Selected organic solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)
- Analytical balance (readable to 0.1 mg)
- Vials with airtight caps (e.g., 10 mL)
- Calibrated micropipettes
- Vortex mixer or magnetic stirrer
- Temperature-controlled environment (e.g., water bath or incubator)

4.2 Procedure

- Solvent Preparation: Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to a clean, dry vial.
- Initial Solute Addition: Using a micropipette, add a small, accurately weighed amount of **diphenyl chlorophosphate** to the solvent in the vial.
- Dissolution: Cap the vial tightly and agitate the mixture using a vortex mixer or magnetic stirrer until the solute is completely dissolved. If necessary, the vial can be placed in a temperature-controlled environment to maintain a constant temperature.
- Incremental Addition: Continue to add small, accurately weighed increments of diphenyl chlorophosphate to the solution, ensuring complete dissolution after each addition.

- Saturation Point: The saturation point is reached when a small amount of the added diphenyl chlorophosphate no longer dissolves after vigorous and prolonged agitation.
- Quantification: The total weight of the diphenyl chlorophosphate added to the known volume of the solvent at the saturation point is used to calculate the solubility.
- Data Expression: Solubility is typically expressed in grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

4.3 Safety Precautions


- **Diphenyl chlorophosphate** is corrosive and can cause severe skin burns and eye damage. [3]
- All manipulations should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Reactivity in the Context of Synthesis

Diphenyl chlorophosphate is a key reagent in various synthetic transformations. One notable application is in the synthesis of β -lactams, which are important structural motifs in many antibiotics.[11] The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a classic method for preparing β -lactams.[11] While **diphenyl chlorophosphate** is not a direct reactant in the cycloaddition, its reactive nature allows it to be used in ancillary roles, such as in the preparation of reagents or as an activating agent in related synthetic steps.

The following diagram illustrates a generalized workflow for the synthesis of a β -lactam, a context in which a versatile reagent like **diphenyl chlorophosphate** could be employed for the activation of carboxylic acids or other related transformations.

Click to download full resolution via product page

Caption: Workflow for β -Lactam Synthesis.

Conclusion

Diphenyl chlorophosphate is a valuable synthetic reagent with solubility in several common aprotic organic solvents. Its high reactivity, particularly with protic solvents, necessitates careful handling and solvent selection. While comprehensive quantitative solubility data is limited, the provided qualitative information and experimental protocol offer a solid foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound. The illustrative workflow for β -lactam synthesis highlights one of the many areas where the chemistry of such reactive phosphorus compounds is of significant interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Diphenyl chlorophosphate [webbook.nist.gov]

- 3. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. WO2020244162A1 Chemical synthesis method of diphenyl chlorophosphate Google Patents [patents.google.com]
- 7. Diphenyl chlorophosphate CAS#: 2524-64-3 [m.chemicalbook.com]
- 8. Diphenyl chlorophosphate, 98% | Fisher Scientific [fishersci.ca]
- 9. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Lactam Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Diphenyl chlorophosphate solubility in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044717#diphenyl-chlorophosphate-solubility-incommon-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com